3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Pim-1 kinase Kinase inhibitor SAR

3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in drug discovery. Characterized by a bromo substituent at the 3-position, a methyl group at the 5-position, and a carboxylic acid moiety at the 7-position, this compound offers two distinct reactive handles for chemical diversification.

Molecular Formula C8H6BrN3O2
Molecular Weight 256.059
CAS No. 1011355-16-0
Cat. No. B2430709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
CAS1011355-16-0
Molecular FormulaC8H6BrN3O2
Molecular Weight256.059
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)C(=O)O)Br
InChIInChI=1S/C8H6BrN3O2/c1-4-2-6(8(13)14)12-7(11-4)5(9)3-10-12/h2-3H,1H3,(H,13,14)
InChIKeyHRLCHBDFJLSACQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS 1011355-16-0): A Dual-Functionalized Building Block in Kinase-Focused Medicinal Chemistry


3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in drug discovery [1]. Characterized by a bromo substituent at the 3-position, a methyl group at the 5-position, and a carboxylic acid moiety at the 7-position, this compound offers two distinct reactive handles for chemical diversification. Its core structure is recognized as a bioisostere of adenine, making it a critical intermediate for synthesizing libraries of ATP-competitive kinase inhibitors [2]. The compound is primarily utilized as a versatile synthetic precursor rather than a final bioactive entity, enabling the generation of structure-activity relationship (SAR) data in medicinal chemistry programs.

Why 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid Cannot Be Replaced by Generic Analogs


Generic substitution fails because no single commercially prevalent analog replicates the synergistic synthetic utility of the specific C3-bromine and C7-carboxylic acid pairing required for iterative, divergent library synthesis. While the pyrazolo[1,5-a]pyrimidine scaffold is commonly associated with kinase inhibition, the substituents dictate both the final biological outcome and the diversification route. SAR studies confirm that replacing the C3-bromine with hydrogen or moving it to another position abolishes specific protein-ligand interactions [1], while the free carboxylic acid provides a distinct amidation anchor point that methyl or ethyl esters prevent in a single-step, high-yielding late-stage diversification strategy [2]. Using a generic 'pyrazolopyrimidine' would necessitate additional protection/deprotection steps, reducing synthetic efficiency and library diversity.

Quantitative Differential Evidence for 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid


C3-Bromine as a Synthetic Handle vs. C3-Aryl Pharmacophore in Pim-1 Kinase Inhibition

In a Pim-1 inhibitor program, the C3-bromo intermediate (compound 17) was found to be completely inactive against Pim-1 kinase, while the C3-aryl analog (compound 18) exhibited 5 µM IC50, and the optimal 3,5-disubstituted analog (compound 9) achieved 27 nM IC50 [1]. This demonstrates that the C3-bromine serves exclusively as a synthetic handle for cross-coupling, not as a pharmacophore, which is a key distinction for procurement: the compound is valuable as a diversification precursor, not as a pre-validated kinase inhibitor.

Pim-1 kinase Kinase inhibitor SAR

Regioselective C3-Bromination Efficiency vs. Non-Halogenated Scaffolds

A methodology study demonstrated that C3-bromination of the 5-methyl-7-substituted pyrazolo[1,5-a]pyrimidine scaffold proceeds with high regioselectivity, achieving isolated yields of 70–98% for 3-bromo derivatives [1]. This contrasts with non-halogenated scaffolds, which lack this reactive handle and require alternative, often lower-yielding C–H activation strategies for functionalization at the C3 position.

Regioselective synthesis Bromination Pyrazolo[1,5-a]pyrimidine

C7-Carboxylic Acid as a Derivatization Anchor vs. Ester Analogs

The free C7-carboxylic acid enables direct amidation with amines under standard coupling conditions (e.g., HATU, DIPEA, DMF) to generate diverse amide libraries in a single synthetic step [1]. In contrast, the methyl ester analog (Methyl 3-bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate) requires a two-step sequence of ester hydrolysis followed by amidation, increasing the step count, reducing overall yield, and potentially introducing side reactions at the C3-bromine position under basic hydrolysis conditions [2].

Amidation Late-stage functionalization Drug discovery

cAMP Phosphodiesterase Inhibition by 3-Bromo-Substituted Pyrazolo[1,5-a]pyrimidines

A foundational study on 3-substituted 5,7-dialkylpyrazolo[1,5-a]pyrimidines demonstrated that 3-bromo derivatives function as in vitro cAMP phosphodiesterase inhibitors, establishing the biological relevance of the 3-brominated scaffold beyond its role as a synthetic intermediate [1]. The study employed a Hansch correlation analysis to quantify the relationship between substituent properties and PDE inhibition, providing a validated framework for designing PDE-targeting libraries from this core structure.

Phosphodiesterase cAMP PDE Inhibitor

Optimal Research and Industrial Application Scenarios for 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid


Divergent Kinase Inhibitor Library Synthesis via Iterative C3 and C7 Derivatization

Medicinal chemistry teams can exploit the orthogonal reactivity of the C3-bromine (Suzuki-Miyaura cross-coupling) and C7-carboxylic acid (amide coupling) to generate diverse kinase-focused libraries. First, the C7-COOH is amidated with a set of amines to establish an initial SAR. The C3-Br is then used to introduce (hetero)aryl groups via palladium-catalyzed cross-coupling, which is essential for transforming the inactive C3-bromo intermediate into a potent kinase inhibitor, as demonstrated in Pim-1 SAR studies where C3-aryl substitution improved potency over 185-fold [1].

Synthesis of c-Met or B-Raf Kinase Inhibitor Candidates

The 5-methylpyrazolo[1,5-a]pyrimidine scaffold is a recognized bioisostere of the adenine ring in ATP. 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid serves as a late-stage intermediate for synthesizing analogs of known B-Raf inhibitors (which achieved IC50 values as low as 13 nM) and c-Met inhibitors, targeting oncology indications such as melanoma, NSCLC, and colon cancer [2].

Phosphodiesterase (PDE) Inhibitor Development

The 3-bromo-substituted pyrazolo[1,5-a]pyrimidine scaffold has established precedent as a cAMP phosphodiesterase inhibitor [3]. By derivatizing the C7-carboxylic acid to various amides and optimizing the C5-alkyl chain length (guided by Hansch analysis), researchers can develop selective PDE inhibitors with potential applications in cardiovascular and inflammatory diseases.

Chemical Biology Probe Development for Kinase Profiling

The carboxylic acid handle at C7 enables facile conjugation to biotin, fluorophores, or solid supports via amide bond formation, while the C3-bromine allows for late-stage introduction of molecular diversity. This dual-functionalization capability makes this compound an ideal starting point for generating affinity probes or chemical biology tool compounds for target engagement studies in kinase profiling panels [4].

Quote Request

Request a Quote for 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.